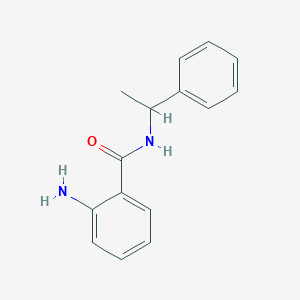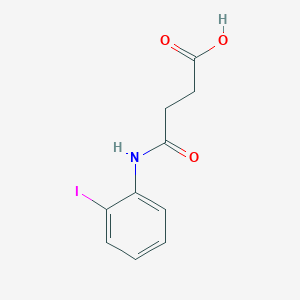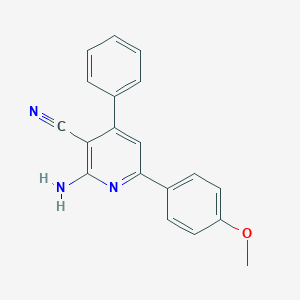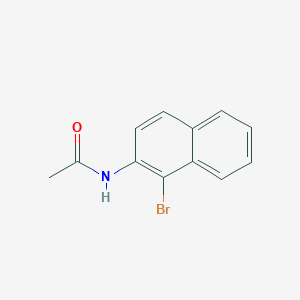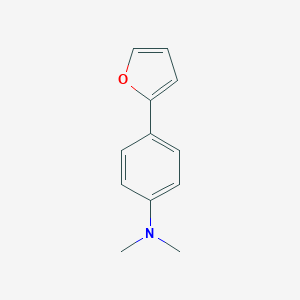
2-(4-Dimethylaminophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Dimethylaminophenyl)furan is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a furan ring and a dimethylamino group attached to the phenyl ring. The compound is also known as DMABF and has a molecular formula of C14H15NO.
Mécanisme D'action
The mechanism of action of 2-(4-Dimethylaminophenyl)furan is not well understood. However, it is believed that the compound interacts with certain receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting various physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-Dimethylaminophenyl)furan can affect various physiological processes, including mood regulation, cognition, and memory. The compound has been found to enhance cognitive function and improve memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(4-Dimethylaminophenyl)furan in lab experiments is its excellent electroluminescence properties, which make it an efficient emitter in OLEDs. However, the compound's mechanism of action is not well understood, which makes it challenging to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-(4-Dimethylaminophenyl)furan. One area of interest is in the development of new OLEDs that utilize the compound's unique properties. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease, where the compound's ability to enhance cognitive function and memory could be beneficial. Further research is needed to better understand the compound's mechanism of action and potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-(4-Dimethylaminophenyl)furan involves the reaction of 4-dimethylaminophenylboronic acid with furan-2-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
2-(4-Dimethylaminophenyl)furan has been extensively studied for its potential applications in various scientific fields. One of the primary research areas is in the development of organic light-emitting diodes (OLEDs). The compound has been found to exhibit excellent electroluminescence properties and can be used as an efficient emitter in OLEDs.
Propriétés
Numéro CAS |
100191-85-3 |
|---|---|
Nom du produit |
2-(4-Dimethylaminophenyl)furan |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(furan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3 |
Clé InChI |
WAYYNBUKWMFGLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



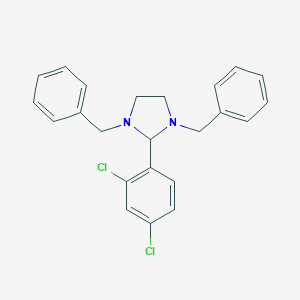
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
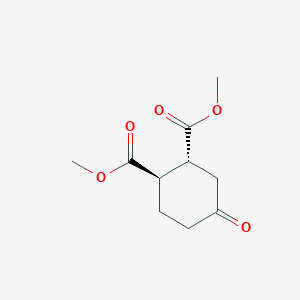
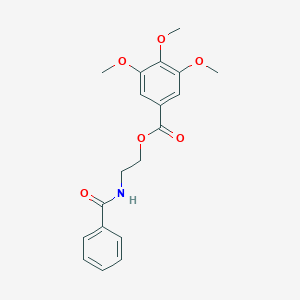
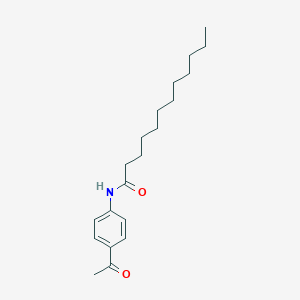
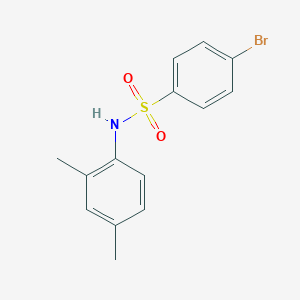
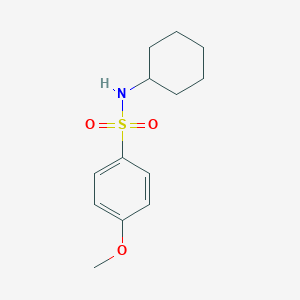
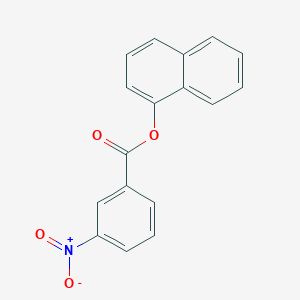
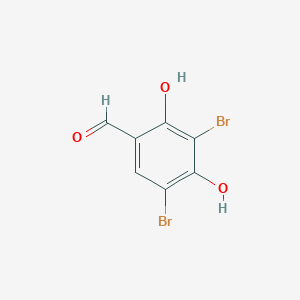
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
